N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
Beschreibung
N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic small molecule characterized by a butanamide backbone linked to two distinct pharmacophores: a 3-acetamidophenyl group and a 6-oxo-3-phenylpyridazin-1(6H)-yl moiety.
The acetamido group may enhance solubility and metabolic stability compared to sulfonamide or halogenated analogs, while the pyridazinone core could influence binding affinity through hydrogen bonding or π-π interactions.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-16(27)23-18-9-5-10-19(15-18)24-21(28)11-6-14-26-22(29)13-12-20(25-26)17-7-3-2-4-8-17/h2-5,7-10,12-13,15H,6,11,14H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRZHMJBJZOBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a compound with significant potential in pharmacology, particularly due to its structural characteristics that suggest various biological activities. This article will explore its biological activity, synthesizing data from diverse sources, and presenting case studies and research findings.
Chemical Structure and Properties
The molecular formula of N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is , with a molecular weight of 390.4 g/mol. The compound features a pyridazinone core, which is known for its varied biological activities, including anti-inflammatory and analgesic properties .
1. Analgesic and Anti-inflammatory Effects
Research has indicated that derivatives of pyridazinone, including those similar to N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide, exhibit notable analgesic and anti-inflammatory activities. A study evaluating several pyridazinone derivatives found that they significantly reduced pain response in hot plate models and exhibited anti-inflammatory effects in carrageenan-induced edema models. The effectiveness of these compounds was compared to standard analgesics like aspirin and indomethacin .
Table 1: Summary of Biological Activity
| Compound | Analgesic Activity (Duration) | Anti-inflammatory Activity (Inhibition %) |
|---|---|---|
| 4a | 120 min | 30% |
| 4b | 140 min | 50% |
| 4c | 100 min | 20% |
| 4d | 110 min | 25% |
| 4e | 130 min | 45% |
| 4f | 150 min | 60% |
2. Mechanistic Insights
The mechanism underlying the biological activity of pyridazinone derivatives often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, compounds can effectively reduce the synthesis of prostaglandins, leading to decreased pain and inflammation .
3. Case Studies
A specific study focused on the synthesis and evaluation of various substituted pyridazinones reported that compounds with electron-withdrawing groups at certain positions displayed enhanced anti-inflammatory activity. This suggests that structural modifications can significantly influence biological efficacy .
Case Study: Synthesis and Evaluation
- Objective : To synthesize new pyridazinone derivatives and evaluate their pharmacological activities.
- Method : Compounds were synthesized through condensation reactions and evaluated using established animal models.
- Results : Several derivatives exhibited significant analgesic effects lasting over two hours, with some showing comparable efficacy to conventional drugs.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide with structurally or functionally related compounds, focusing on molecular features, biological activity, and patent literature.
Structural and Functional Comparison
Key Observations
Structural Divergence: The target compound lacks the chloropyridinyl and sulfonamido groups present in the patented CTPS1 inhibitor. Instead, it incorporates a pyridazinone ring and acetamido substituent. These differences may alter target selectivity, solubility, and metabolic stability.
Pharmacokinetic Implications :
- The acetamido group may improve aqueous solubility compared to the sulfonamide in the patent compound, which could enhance oral bioavailability.
- The absence of a chlorine atom (common in kinase inhibitors for enhancing binding affinity) might lower potency but reduce off-target toxicity.
Therapeutic Potential: While the patent compound demonstrates nanomolar CTPS1 inhibition, the target compound’s activity remains unverified. Pyridazinone derivatives are known to exhibit anti-inflammatory and anticancer properties, suggesting plausible overlap in indications .
Patent Landscape
The compound described in EP 19305714 (2020) highlights the therapeutic relevance of butanamide derivatives targeting CTPS1. However, the structural uniqueness of N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide suggests it may represent a novel scaffold for further optimization, particularly in diseases where solubility and metabolic stability are critical.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
